2-bromo-N-(2-phenylethyl)butanamide
Description
2-Bromo-N-(2-phenylethyl)butanamide is a brominated amide derivative characterized by a butanamide backbone with a bromine atom at the C2 position and a 2-phenylethyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₄BrNO, with a molecular weight of 268.14 g/mol (calculated based on structural analogs in and ).
Properties
IUPAC Name |
2-bromo-N-(2-phenylethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-2-11(13)12(15)14-9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNRUXYLOPXKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-phenylethyl)butanamide typically involves the bromination of butanamide derivatives followed by the introduction of the phenylethyl group. One common method includes the reaction of butanamide with bromine in the presence of a suitable catalyst to form the bromo derivative. This intermediate is then reacted with 2-phenylethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is essential to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-phenylethyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the amide group can yield amines or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-bromo-N-(2-phenylethyl)butanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the phenylethyl group play crucial roles in its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 2-bromo-N-(2-phenylethyl)butanamide with four structurally related brominated amides:
Key Observations:
Substituent Effects: Phenylethyl vs. Aryl Groups: The phenylethyl group in the target compound introduces a flexible aliphatic chain compared to rigid aryl substituents (e.g., methylphenyl or cyanophenyl). This may influence solubility and binding interactions in biological systems. Electron-Withdrawing Groups: The 2-cyanophenyl analog (C₁₁H₁₁BrN₂O) exhibits enhanced polarity due to the nitrile group, which could improve solubility in polar solvents. Alkyl vs.
Backbone Variations: The acetamide derivative (C₁₅H₁₃BrNO₂) in demonstrates how shortening the carbon chain (butanamide → acetamide) and adding a methoxy group can alter bioactivity. Such modifications are linked to antimicrobial properties in phenylacetamide derivatives.
Notes and Limitations
These values are critical for practical applications.
Research Implications : Structural analogs with methoxy or nitrile groups () highlight opportunities for derivatization to enhance bioactivity or solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
